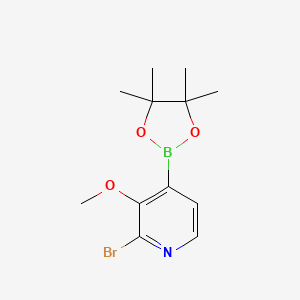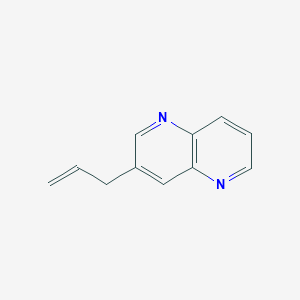![molecular formula C19H29BO4 B1532506 4,4,5,5-テトラメチル-2-[4-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)フェニル]-1,3,2-ジオキサボロラン CAS No. 620595-02-0](/img/structure/B1532506.png)
4,4,5,5-テトラメチル-2-[4-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)フェニル]-1,3,2-ジオキサボロラン
説明
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H29BO4 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
4,4,5,5-テトラメチル-2-[4-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)フェニル]-1,3,2-ジオキサボロラン: は、様々な科学研究分野で潜在的な用途を持つ化学化合物です。以下は、異なる分野における独自の用途に焦点を当てた包括的な分析です。
スーパーキャパシタ用電極材料
この化合物は、共役マイクロポーラスポリマー(CMP)TPA-TABの合成に使用されており、大きなBET表面積と優れた熱安定性を示しています。 これらの特性により、スーパーキャパシタデバイスの電極材料として適しています .
生物活性化合物の中間体
これは、癌治療に使用されるクリゾチニブなどの多くの生物活性化合物の合成における重要な中間体として役立ちます。 合成プロセスには、tert-ブチル-4-ヒドロキシピペリジン-1-カルボン酸エステルからの複数のステップが含まれます .
有機合成
この化合物は、有機合成プロセスで使用されます。 例えば、ピナコールと1-N-BOC-4-ブロモピペリジンおよびカテコールボランから合成することができます .
分子構造研究
研究者は、ロジウム触媒によるヒドロホウ素化によってこの化合物を調製し、単結晶X線回折研究によって特徴付けました。 これは、分子構造と特性を理解するのに役立ちます .
ホウ酸誘導体
これは、医薬品研究で使用される重要なホウ酸誘導体です。 例えば、N-(2-フルオロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)-3-メチル-ブタンアミドは、2段階の置換反応によって得られます .
ホウ酸塩とスルホンアミド基を持つ有機中間体
この化合物は、ホウ酸塩とスルホンアミド基を含む有機中間体として役立ちます。 これは、求核置換反応とアミド化反応によって合成することができます .
これらの用途のそれぞれは、この化合物が科学研究における汎用性を示しており、様々な研究分野に大きく貢献する可能性があることを示しています。
Ossila - TPA-TAB Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2…) Chemical Book - tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1… Springer Link - Synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1…) Springer Link - SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4…) Springer Link - SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE…
作用機序
Target of Action
Similar compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures have been used in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It is known that borylation and hydroboration reactions, which this compound may be involved in, play a significant role in organic synthesis .
Result of Action
It is known that the compound can be used in the synthesis of biologically active compounds .
Action Environment
It is known that the compound is stored under inert gas and should avoid air .
生化学分析
Biochemical Properties
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes such as kinases and phosphatases, modulating their activity through covalent bonding with active site residues. Additionally, it binds to proteins involved in signal transduction pathways, influencing cellular responses. The interactions between 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane and these biomolecules are primarily driven by its boron atoms, which form reversible covalent bonds with nucleophilic groups .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. It has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds to active sites of enzymes, inhibiting or activating their function. This binding often involves the formation of covalent bonds between the boron atoms of the compound and nucleophilic residues in the enzyme’s active site. Additionally, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane may undergo hydrolysis, leading to the formation of degradation products that can affect its activity. Long-term studies have shown that the compound’s effects on cellular function can vary, with some effects diminishing over time due to degradation .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound’s effects shift from beneficial to harmful, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, altering the balance of metabolic reactions. These interactions are mediated by the boron atoms in the compound, which form reversible covalent bonds with enzyme active sites and cofactors .
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins. Additionally, the compound’s distribution can be affected by factors such as pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. The precise localization of the compound within cells is determined by its interactions with cellular machinery and targeting signals .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-9-11-14(12-10-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGDCPSUQNREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)

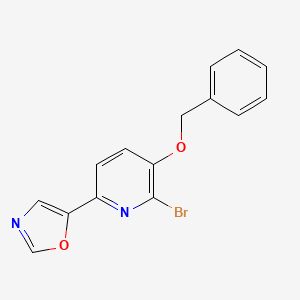
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
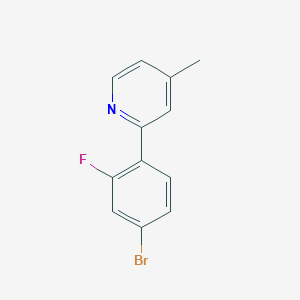
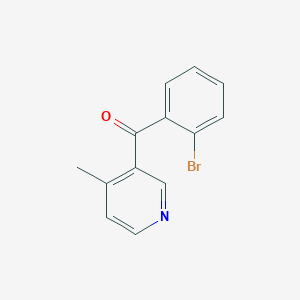
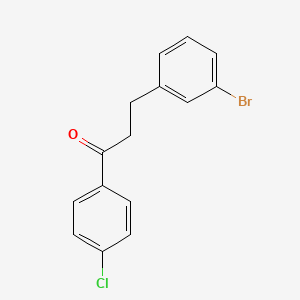
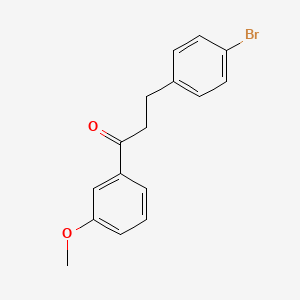
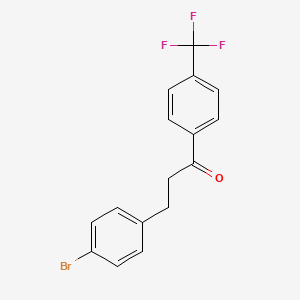
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)

